Synthesis and Characterization of 3-(2-Chlorophenoxy)azetidine Hydrochloride: A Technical Guide
Synthesis and Characterization of 3-(2-Chlorophenoxy)azetidine Hydrochloride: A Technical Guide
Executive Summary
3-(2-Chlorophenoxy)azetidine hydrochloride (CAS: 1188375-01-0) is a critical heterocyclic building block utilized in the development of neurotransmitter reuptake inhibitors and sodium channel blockers.[1][2] Its structural core—a strained four-membered azetidine ring linked to an ortho-substituted phenyl ether—presents specific synthetic challenges, primarily regarding ring stability and the prevention of elimination by-products.
This guide details a high-fidelity synthesis protocol optimized for medicinal chemistry applications. We prioritize the Mitsunobu coupling strategy over direct nucleophilic displacement (S_N2) of mesylates, as the former offers superior chemoselectivity and milder conditions, minimizing the risk of azetidine ring-opening or polymerization.
Part 1: Retrosynthetic Analysis & Strategic Logic
The synthesis is designed to ensure the integrity of the strained azetidine ring until the final salt formation.
Strategic Causality
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Protection Strategy: The azetidine nitrogen is highly nucleophilic and prone to dimerization. We utilize the tert-butoxycarbonyl (Boc) group (1-Boc-3-hydroxyazetidine) to mask this reactivity and increase the lipophilicity of the intermediate, facilitating purification.
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Etherification Method: Direct alkylation of phenols with 3-haloazetidines often leads to elimination (formation of azetines) due to the basic conditions required. The Mitsunobu reaction allows for the formation of the C–O bond under neutral redox conditions, preserving the sp³ character of the azetidine ring.
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Salt Formation: The final hydrochloride salt is generated in a non-aqueous environment (HCl in dioxane/ether) to precipitate the product immediately, preventing hydrolysis and ensuring high purity.
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage followed by global deprotection.
Part 2: Experimental Protocol
Materials & Reagents[2][3][4][5][6][7][8][9][10][11]
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Precursors: 1-Boc-3-hydroxyazetidine (>98%), 2-Chlorophenol.
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Coupling Agents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD).[3]
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Solvents: Anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM), 4M HCl in 1,4-Dioxane.
Step 1: Mitsunobu Coupling
Objective: Synthesis of tert-butyl 3-(2-chlorophenoxy)azetidine-1-carboxylate.
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Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
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Solvation: Charge the flask with 1-Boc-3-hydroxyazetidine (1.0 equiv, e.g., 10.0 mmol) and 2-chlorophenol (1.1 equiv, 11.0 mmol). Dissolve in anhydrous THF (10 mL/g of substrate).
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Phosphine Addition: Add Triphenylphosphine (PPh₃) (1.2 equiv, 12.0 mmol) to the solution. Stir at Room Temperature (RT) until fully dissolved.
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Cooling: Cool the reaction mixture to 0°C using an ice/water bath.
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Azodicarboxylate Addition: Dissolve DIAD (1.2 equiv, 12.0 mmol) in a minimal amount of THF. Add this solution dropwise via the addition funnel over 30 minutes.
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Critical Control Point: Maintain internal temperature <5°C to prevent the formation of hydrazine by-products.
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Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
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Workup:
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Concentrate the mixture under reduced pressure.
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Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the white solid.[4]
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Concentrate the filtrate and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
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Yield Target: 75–85% (Colorless to pale yellow oil).
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Step 2: Deprotection & Salt Formation
Objective: Isolation of 3-(2-Chlorophenoxy)azetidine hydrochloride.
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Dissolution: Dissolve the purified Boc-intermediate (from Step 1) in DCM (5 mL/g).
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Acidolysis: Cool to 0°C. Add 4M HCl in 1,4-Dioxane (10 equiv) dropwise.
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Conversion: Stir at RT for 2–4 hours. The product often begins to precipitate as a white solid.
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Monitoring: CO₂ evolution ceases; TLC shows disappearance of the non-polar Boc-protected spot.
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Isolation:
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Dilute the suspension with Diethyl Ether (Et₂O) (approx. 2x reaction volume) to complete precipitation.
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Filter the solid under a nitrogen blanket (the salt can be hygroscopic).
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Wash the filter cake with cold Et₂O (3x).
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Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.
Workflow Diagram
Figure 2: Step-by-step synthetic workflow from reagents to final salt isolation.[2][5][6][7][8][9]
Part 3: Characterization & Validation
Expected Analytical Data
The following data ranges are typical for high-purity (>98%) samples of this specific hydrochloride salt.
| Technique | Parameter | Expected Value/Observation |
| HPLC | Purity | >98.0% (AUC at 254 nm) |
| MS (ESI) | [M+H]⁺ | 184.05 (Calculated for C₉H₁₀ClNO: 184.[10]05) |
| ¹H NMR | Solvent | DMSO-d₆ or D₂O |
| δ 9.3–9.6 | Broad singlet (2H, NH₂⁺) - Absent in D₂O | |
| δ 7.45 | Doublet of doublets (1H, Ar-H, C3 position) | |
| δ 7.30 | Triplet of doublets (1H, Ar-H, C5 position) | |
| δ 7.15 | Doublet of doublets (1H, Ar-H, C6 position) | |
| δ 7.00 | Triplet of doublets (1H, Ar-H, C4 position) | |
| δ 5.15–5.25 | Multiplet (1H, Azetidine C3-H) | |
| δ 4.40–4.55 | Multiplet (2H, Azetidine C2/C4-H, cis to O) | |
| δ 3.95–4.10 | Multiplet (2H, Azetidine C2/C4-H, trans to O) | |
| Appearance | Physical State | White to off-white crystalline solid |
Troubleshooting & Optimization
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Low Yield in Step 1: If the conversion is poor, ensure reagents (PPh₃, DIAD) are fresh. Old PPh₃ oxidizes to TPPO, and old DIAD hydrolyzes. Consider using ADDP (1,1'-(azodicarbonyl)dipiperidine) for more steric demand if the phenol is unreactive.
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TPPO Removal: Triphenylphosphine oxide is notoriously difficult to remove. If column chromatography is insufficient, dissolve the crude mixture in minimal toluene and add MgCl₂ to form a precipitable complex with TPPO.
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Hygroscopicity: The HCl salt is hygroscopic. Store under Argon at -20°C. If the product becomes a gum, recrystallize from MeOH/Et₂O.
References
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Mitsunobu Reaction Mechanism & Application: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[3] Chemical Reviews, 2009. [Link]
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Azetidine Handling & Properties: Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 2006. [Link]
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Compound Registry (CAS Validation): PubChem Compound Summary for CID 66591566 (3-(2-Chlorophenoxy)azetidine hydrochloride). [Link]
Sources
- 1. 1188375-01-0|3-(2-Chlorophenoxy)azetidine hydrochloride|BLD Pharm [bldpharm.com]
- 2. Azetidines | Fisher Scientific [fishersci.com]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 8. arrow.tudublin.ie [arrow.tudublin.ie]
- 9. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 10. PubChemLite - 3-(2-chlorophenoxy)azetidine hydrochloride (C9H10ClNO) [pubchemlite.lcsb.uni.lu]
